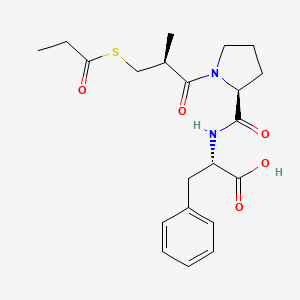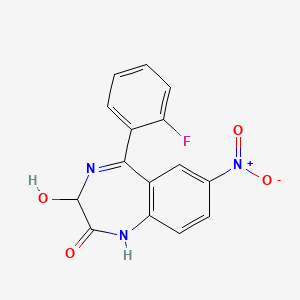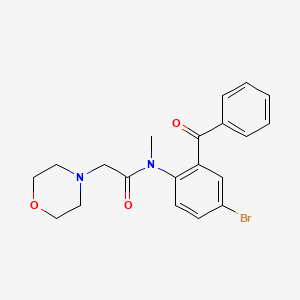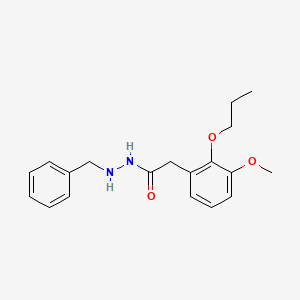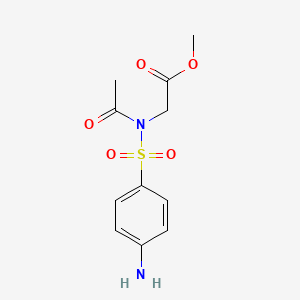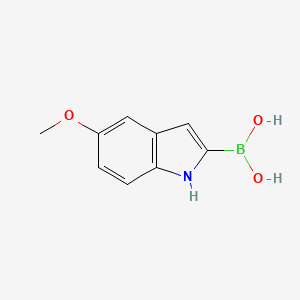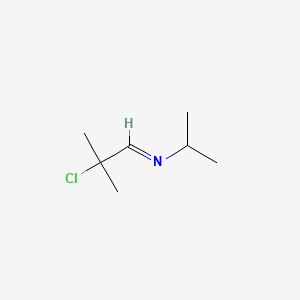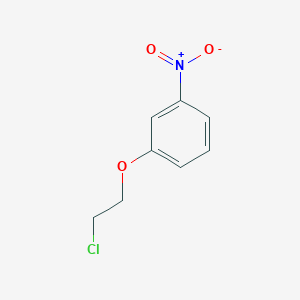
1-Bromoethyl ethyl carbonate
Descripción general
Descripción
1-Bromoethyl ethyl carbonate is a chemical compound with the molecular formula C5H9BrO3 . It is used in various chemical reactions, particularly as an esterification agent .
Synthesis Analysis
The synthesis of 1-Bromoethyl ethyl carbonate involves several steps. Chloroformates are a class of organic compounds used as reagents in organic chemistry . They are used to introduce protecting groups and convert polar compounds into less polar, more volatile derivatives .Molecular Structure Analysis
The molecular structure of 1-Bromoethyl ethyl carbonate consists of carbon ©, hydrogen (H), bromine (Br), and oxygen (O) atoms . The molecular weight of this compound is 197.0272 .Chemical Reactions Analysis
1-Bromoethyl ethyl carbonate can participate in various chemical reactions. For instance, it can undergo an E1 elimination, which begins with the departure of a leaving group and formation of a carbocation intermediate . It can also participate in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Catalysis and Carbon Dioxide Utilization :
- 1-Bromoethyl ethyl carbonate derivatives have been studied in the synthesis of cyclic carbonates via the coupling of carbon dioxide with epoxides. This process is significant for carbon capture and utilization, contributing to environmental sustainability. The catalyst derived from similar compounds demonstrates high efficiency and stability under mild conditions, making it a promising candidate for industrial applications (Dai et al., 2010).
Battery Technology and Electrochemistry :
- Research has explored the potential of compounds related to 1-Bromoethyl ethyl carbonate in high-voltage electrolytes for lithium-ion batteries. These compounds enhance the performance and safety of batteries, crucial for advancing energy storage technologies (Zheng et al., 2020).
Polymer Science and Biodegradability :
- The reactions of 1-Bromoethyl ethyl carbonate with other compounds have been utilized in synthesizing novel aliphatic polycarbonate esters. These developments contribute to the creation of biodegradable polymers, offering solutions to environmental challenges associated with plastic waste (Ben-Shaba & Domb, 2006).
Ionic Liquids and Green Chemistry :
- Ionic liquids containing bromoethyl groups derived from 1-Bromoethyl ethyl carbonate have shown promise in green chemistry applications. These ionic liquids are used as solvents and catalysts in various chemical reactions, including the synthesis and crystallization of coordination polymers, contributing to more sustainable and eco-friendly chemical processes (Liao, Wu, & Huang, 2006).
Chemical Synthesis and Organic Chemistry :
- 1-Bromoethyl ethyl carbonate is a valuable intermediate in organic synthesis. Its derivates have been used in the preparation of compounds such as ethyl 6-bromosorbate, showcasing its versatility in chemical synthesis processes (Koning, Subramanian-Erhart, & Huisman, 1973).
Electrolyte Development for Advanced Batteries :
- Compounds related to 1-Bromoethyl ethyl carbonate play a role in the development of advanced electrolytes for lithium-ion batteries, enhancing their performance and efficiency. This research contributes to improving energy storage systems, vital for renewable energy technologies (Lee, Lin, & Jan, 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromoethyl ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZYVQFKUXDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801008962 | |
| Record name | 1-Bromoethyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89766-09-6 | |
| Record name | Carbonic acid, 1-bromoethyl ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89766-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromoethyl ethyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089766096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromoethyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromoethyl ethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

